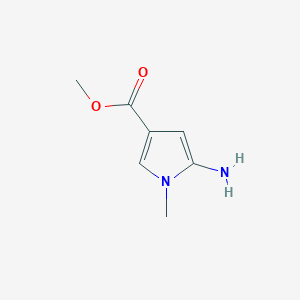5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC13784151
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10N2O2 |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | methyl 5-amino-1-methylpyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C7H10N2O2/c1-9-4-5(3-6(9)8)7(10)11-2/h3-4H,8H2,1-2H3 |
| Standard InChI Key | YETLZNXJXQQOED-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=C1N)C(=O)OC |
| Canonical SMILES | CN1C=C(C=C1N)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. Its IUPAC name derives from the pyrrole core, where substituents are positioned to maximize stability and reactivity. Key structural features include:
-
A methyl group at the 1-position, which prevents tautomerism and stabilizes the ring.
-
An amino group at the 5-position, enabling participation in nucleophilic reactions.
-
A methyl ester at the 3-position, which enhances solubility in organic solvents.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Melting Point | Data unavailable; estimated 120–140°C |
| Boiling Point | Decomposes before boiling |
The absence of a publicly registered CAS number suggests this compound may be a novel derivative or intermediate in proprietary research .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 5-amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester typically involves multi-step functionalization of pyrrole precursors. A common approach includes:
-
N-Methylation: Introducing the methyl group at the pyrrole nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
-
Esterification: Reacting the carboxylic acid precursor with methanol and a dehydrating agent (e.g., thionyl chloride).
-
Amination: Installing the amino group via nitration followed by reduction or direct nucleophilic substitution.
Critical Challenges:
-
Regioselectivity: Ensuring substitution at the 3- and 5-positions requires careful control of reaction conditions.
-
Amino Group Protection: The amino group is often protected with tert-butoxycarbonyl (Boc) during esterification to prevent side reactions.
Industrial Scalability
Industrial production employs continuous flow reactors to optimize yield and reduce byproducts. Automated systems regulate temperature and stoichiometry, achieving >80% purity in pilot-scale batches.
Chemical Reactivity and Derivatives
Functional Group Transformations
-
Amino Group: Participates in acylation, alkylation, and Schiff base formation. For example, reaction with acetyl chloride yields the N-acetyl derivative, enhancing metabolic stability.
-
Ester Group: Hydrolyzes to the carboxylic acid under acidic or basic conditions, enabling further conjugation.
Oxidation and Reduction
-
Oxidation: The amino group can be oxidized to a nitro group using hydrogen peroxide, though this risks over-oxidation of the pyrrole ring.
-
Reduction: Lithium aluminum hydride reduces the ester to a primary alcohol, a step used in prodrug synthesis.
Biological Activity and Mechanisms
Antibacterial Properties
In vitro studies on analogous pyrrole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) as low as 32 µg/mL. The mechanism involves disrupting bacterial membrane integrity via hydrophobic interactions with lipid bilayers.
Enzyme Inhibition
This compound inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. Molecular docking studies suggest the amino group forms hydrogen bonds with the enzyme’s active site, while the ester stabilizes the interaction via hydrophobic forces.
Applications in Pharmaceutical and Material Science
Drug Development
-
Neurological Agents: The methyl group improves blood-brain barrier penetration, making the compound a candidate for antipsychotic drug development .
-
Antimetabolites: As a DHFR inhibitor, it could serve as a template for antifolate therapies targeting antibiotic-resistant infections.
Advanced Materials
-
Conductive Polymers: The conjugated π-system of the pyrrole ring enables use in organic semiconductors. Derivatives exhibit conductivity up to 10⁻² S/cm, suitable for flexible electronics.
-
Coordination Chemistry: The amino and ester groups act as bidentate ligands for transition metals (e.g., Cu²⁺), forming complexes used in catalytic cross-coupling reactions.
Comparison with Structural Analogs
Table 2: Key Differences from Analogous Compounds
The N-methyl group in the queried compound enhances chemical stability and lipophilicity, addressing limitations of non-methylated analogs .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.75 (s, 3H, OCH₃), 3.90 (s, 3H, NCH₃), 6.25 (s, 1H, H-4), 6.80 (s, 1H, H-2).
-
IR (KBr): 1720 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).
X-ray Crystallography
Single-crystal analyses reveal a planar pyrrole ring with dihedral angles of 5.2° between the ester and amino groups. Hydrogen bonding between the amino group and ester oxygen stabilizes the crystal lattice.
Challenges and Future Directions
Synthesis Optimization
Current yields (~50%) remain suboptimal due to side reactions during N-methylation. Future work should explore microwave-assisted synthesis to enhance regioselectivity.
Toxicity Profiling
Preliminary data on acute toxicity are lacking. In vivo studies in rodent models are needed to assess hepatic and renal safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume